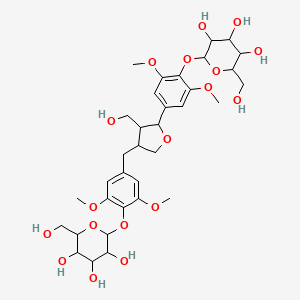
Salvadoraside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salvadoraside is a chemical compound belonging to the class of lignan glycosides. It is primarily found in the resin of certain plants, particularly those in the families Pinaceae and Magnoliaceae . This compound is a colorless or pale yellow powder that is almost insoluble in water but can dissolve in organic solvents such as ethanol and dichloromethane . It has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Salvadoraside can be synthesized through various methods, including extraction from plant sources and chemical synthesis. The extraction process typically involves using solvents like ethanol or dichloromethane to extract the resin from the plant material, followed by purification and crystallization to obtain high-purity this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying it, and then using solvents to extract the resin. The extract is then purified through techniques such as column chromatography and crystallization to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Salvadoraside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized lignan derivatives, while reduction can yield reduced lignan glycosides .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Salvadoraside exerts its effects through various molecular targets and pathways. One of the key mechanisms involves the activation of Piezo1, a mechanoreceptor involved in sensing mechanical forces and converting them into electrical signals . This activation triggers the Myosin Light Chain Kinase (MYLK) pathway, regulating cell contraction and other cellular processes . The compound’s anti-inflammatory and antioxidant activities are also attributed to its ability to modulate various signaling pathways and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Salvadoraside is unique compared to other lignan glycosides due to its specific structure and biological activities. Similar compounds include:
Syringin: Another lignan glycoside with antioxidant and anti-inflammatory properties.
Liriodendrin: Known for its antimicrobial and anti-inflammatory effects.
Sitosterol 3-O-β-D-glucopyranoside: Exhibits various bioactive properties, including anti-inflammatory and antioxidant activities.
These compounds share some similarities with this compound but differ in their specific structures and the extent of their biological activities .
Eigenschaften
Molekularformel |
C34H48O18 |
|---|---|
Molekulargewicht |
744.7 g/mol |
IUPAC-Name |
2-[4-[[5-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H48O18/c1-44-18-6-14(7-19(45-2)31(18)51-33-28(42)26(40)24(38)22(11-36)49-33)5-16-13-48-30(17(16)10-35)15-8-20(46-3)32(21(9-15)47-4)52-34-29(43)27(41)25(39)23(12-37)50-34/h6-9,16-17,22-30,33-43H,5,10-13H2,1-4H3 |
InChI-Schlüssel |
JJHDIHQKWJEDDR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)CC3COC(C3CO)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


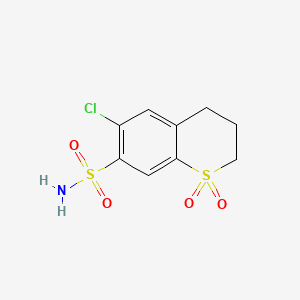
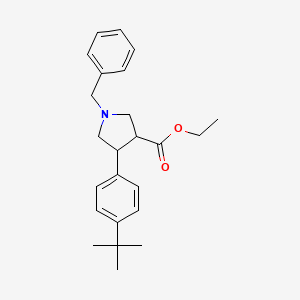
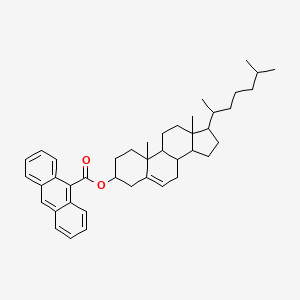
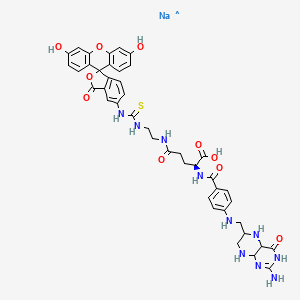
![[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303059.png)
![(2S)-2-{[1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303065.png)
![rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B12303070.png)
![1-[[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12303078.png)
![Bicyclo[6.1.0]nonan-9-ylmethanol](/img/structure/B12303092.png)
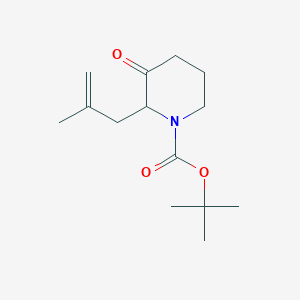
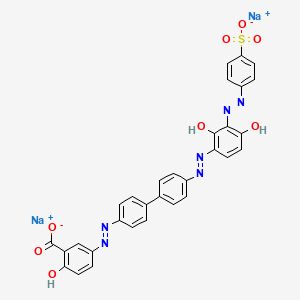

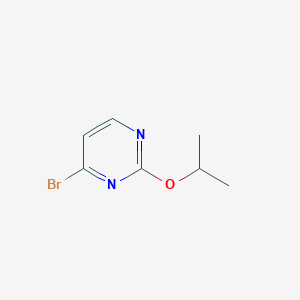
![2-(4-Methoxybenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12303114.png)
